Cas no 1261944-66-4 (3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol)
3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- 3-CHLORO-5-(2-METHOXY-5-TRIFLUOROMETHYLPHENYL)PHENOL
- MFCD18315813
- DTXSID60686187
- 1261944-66-4
- 5-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
- 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol
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- MDL: MFCD18315813
- Inchi: 1S/C14H10ClF3O2/c1-20-13-3-2-9(14(16,17)18)6-12(13)8-4-10(15)7-11(19)5-8/h2-7,19H,1H3
- InChI Key: MSONTEKYUKOZHN-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1C=C(C(F)(F)F)C=CC=1OC)O
Computed Properties
- Exact Mass: 302.0321417Da
- Monoisotopic Mass: 302.0321417Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 29.5Ų
3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322019-5 g |
3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%; . |
1261944-66-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322019-5g |
3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%; . |
1261944-66-4 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol Suppliers
3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol
Introduction to 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol (CAS No. 1261944-66-4) and Its Emerging Applications in Chemical Biology
3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, identified by the CAS number 1261944-66-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to a class of phenolic derivatives characterized by the presence of chloro, methoxy, and trifluoromethyl substituents, which endow it with distinct electronic and steric characteristics. The precise arrangement of these functional groups makes it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol consists of a biphenyl core, which is a common structural feature in many biologically active compounds. The chloro group at the third position and the methoxy group at the second position of the phenyl ring contribute to its lipophilicity and ability to interact with biological targets. Additionally, the trifluoromethyl group at the fifth position enhances its metabolic stability and binding affinity. These features make it an attractive candidate for further derivatization and exploration in drug discovery.
In recent years, there has been growing interest in phenolic compounds due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol has been studied for its potential applications in these areas. For instance, its ability to modulate enzyme activity has been explored in preclinical studies, where it has shown promise in inhibiting certain kinases involved in cancer progression. The presence of fluorine atoms in its structure also enhances its bioavailability and pharmacokinetic properties, making it a favorable candidate for further development.
One of the most compelling aspects of 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol is its versatility as a chemical scaffold. Researchers have utilized this compound as a building block for designing more complex molecules with enhanced biological activity. For example, modifications at the chloro or methoxy positions have led to derivatives that exhibit improved potency and selectivity against specific targets. These findings highlight the importance of fine-tuning the structure of phenolic compounds to optimize their biological effects.
The synthesis of 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that the compound is suitable for biological testing. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the biphenyl core with high efficiency. These synthetic advances have facilitated the production of sufficient quantities of the compound for extensive research purposes.
Recent studies have also explored the computational modeling of 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol to better understand its interactions with biological targets. Molecular docking simulations have been used to predict how this compound binds to enzymes and receptors, providing insights into its mechanism of action. These computational approaches complement experimental studies by offering a rapid and cost-effective means of evaluating potential drug candidates.
The pharmacological profile of 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol has been further investigated through in vitro assays. These studies have revealed that it exhibits significant inhibitory activity against various enzymes relevant to human health. For example, it has shown potential as an inhibitor of tyrosine kinases, which are implicated in cancer cell proliferation. Additionally, its anti-inflammatory effects have been demonstrated through assays measuring cytokine production and inflammatory mediator release.
The safety profile of 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol is another critical aspect that has been evaluated during preclinical development. Toxicological studies have assessed its acute and chronic toxicity, as well as its potential for inducing organ toxicity or carcinogenicity. Preliminary results suggest that it is well-tolerated at therapeutic doses, although further long-term studies are needed to fully characterize its safety profile.
The future directions for research on 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol are numerous and exciting. One area of focus is its development into a lead compound for drug discovery programs targeting various diseases. By leveraging structure-based drug design principles, researchers aim to optimize its potency and selectivity through rational molecular modifications.
Another promising avenue is the exploration of 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol as a tool compound for studying enzyme mechanisms and pathways relevant to human health and disease. Its ability to interact with specific biological targets makes it an invaluable resource for researchers seeking to understand complex biological processes at a molecular level.
In conclusion, 3-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol (CAS No. 1261944-66-4) represents a significant advancement in chemical biology research due to its unique structural features and diverse biological activities. Its potential applications in drug discovery, enzyme inhibition, and computational modeling underscore its importance as a research tool and lead compound for developing new therapeutic agents.
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